molecular formula C8H15N B057816 2-(1-Cyclohexenyl)ethylamine CAS No. 3399-73-3

2-(1-Cyclohexenyl)ethylamine

Cat. No. B057816
CAS RN: 3399-73-3
M. Wt: 125.21 g/mol
InChI Key: IUDMXOOVKMKODN-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-(1-Cyclohexenyl)ethylamine can be synthesized from cyclohex-1-en-1-acetonitrile through an indirect synthetic method. The optimal reaction conditions for achieving a high yield (85.3%) involve a reaction temperature of 150℃, a pressure of 1.2 MPa, and a reaction time of 1.5 hours (Li Shu-an, 2005).

Molecular Structure Analysis The molecular and crystal structure of derivatives related to 2-(1-Cyclohexenyl)ethylamine, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been characterized by various spectroscopic methods, revealing intricate details of its molecular geometry and hydrogen bonding patterns (M. Sapnakumari et al., 2014).

Chemical Reactions and Properties Research into Hofmann-type complexes containing 2-(1-Cyclohexenyl)ethylamine has shown the formation of polymeric layers with the CyHEA molecule bound to metal atoms, suggesting unique chemical reactivity and potential for the formation of complex structures (T. Izgi et al., 2008).

Physical Properties Analysis The physical properties of 2-(1-Cyclohexenyl)ethylamine and its derivatives have been studied through FT-IR, NMR, and other spectroscopic methods. These investigations provide a comprehensive understanding of the vibrational frequencies and chemical shifts, contributing to a detailed picture of the compound's physical characteristics (T. Izgi et al., 2007).

Chemical Properties Analysis The chemical properties of 2-(1-Cyclohexenyl)ethylamine have been explored through its involvement in the synthesis of complex compounds and its reaction kinetics. For example, the kinetics of hydrogenation of 1-cyclohexenyl-acetonitrile to form 2-(1-Cyclohexenyl)ethylamine catalyzed by skeletal Nickel was studied, providing insights into the reaction order and kinetic parameters (Shan Wan-jian, 2012).

Scientific Research Applications

Synthesis of Morphinans

  • Application Summary: 2-(1-Cyclohexenyl)ethylamine is an important intermediate in the synthesis of morphinans . Morphinans are highly pharmacologically active chemicals and are widely used as analgesic and antitussive agents in clinical treatment .
  • Methods of Application: A continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine was developed starting from cyclohexanone via five chemical transformations . This work features an expeditious synthesis of 2-(1-cyclohexenyl)ethylamine in an integrated flow platform with in-line separation and without any intermediate purification .
  • Results/Outcomes: The overall yield of this multi-step flow method was up to 56% in a total residence time of 44.5 min, corresponding to a throughput of 32 mmol h −1 .

Fabrication of Optoelectronic-Compatible Heterostructures

  • Application Summary: 2-(1-Cyclohexenyl)ethylamine has been employed as a substrate for allylic hydroxylation reaction in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide . These are used to fabricate optoelectronic-compatible heterostructures .
  • Results/Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the sources .

Safety And Hazards

2-(1-Cyclohexenyl)ethylamine is a dangerous compound. It causes serious eye damage and severe skin burns . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

2-(1-Cyclohexenyl)ethylamine based Ruddlesden–Popper 2D perovskites can be potential solution processed semiconducting materials for optoelectronic applications .

properties

IUPAC Name

2-(cyclohexen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDMXOOVKMKODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063011
Record name 1-Cyclohexene-1-ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexenyl)ethylamine

CAS RN

3399-73-3
Record name 1-Cyclohexene-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3399-73-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylethylamine
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Record name 2-(1-Cyclohexenyl)ethylamine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexene-1-ethanamine
Source EPA Chemicals under the TSCA
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Record name 1-Cyclohexene-1-ethanamine
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Record name Cyclohex-1-ene-1-ethylamine
Source European Chemicals Agency (ECHA)
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Record name CYCLOHEXENYLETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
T İzgi, Ö Alver, C Parlak, MT Aytekin… - Spectrochimica Acta Part A …, 2007 - Elsevier
FT-IR and 1 H, 13 C, DEPT, HETCOR, COSY, and NOESY NMR spectra of 2-(1-cyclohexenyl)ethylamine (CyHEA) have been reported for the first time. The vibrational frequencies and …
Number of citations: 22 www.sciencedirect.com
Z Li, S Huang, Y Tao, M Jiang, D Cheng… - Reaction Chemistry & …, 2023 - pubs.rsc.org
Morphinans are highly pharmacologically active chemicals and widely used as analgesic and antitussive agents in clinical treatment. 2-(1-Cyclohexenyl)ethylamine is an important …
Number of citations: 0 pubs.rsc.org
T İzgi, C Parlak, T Aytekin, M Şenyel - Journal of Molecular Structure, 2008 - Elsevier
New Hofmann type complexes in the form of M(CyHEA) 2 Ni(CN) 4 (where CyHEA=2-(1-cyclohexenyl)ethylamine; M=Ni or Co) have been prepared in powder form and their infrared …
Number of citations: 6 www.sciencedirect.com
T İzgi, C Parlak, M Şenyel - Spectrochimica Acta Part A: Molecular and …, 2010 - Elsevier
New Hofmann-T d - type complexes in the form of Ni(CyHEA) 2 M(CN) 4 (where CyHEA=2-(1-cyclohexenyl)ethylamine and M=Cd or Hg) have been prepared in powder form and their …
Number of citations: 3 www.sciencedirect.com
T İzgi, C Parlak, M Şenyel - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
New Hofmann type benzene clathrates in the form of M(CyHEA) 2 Ni(CN) 4 ·2benzene (where CyHEA = 2-(1-cyclohexenyl)ethylamine and M = Ni or Cd) have been prepared in powder …
Number of citations: 3 www.sciencedirect.com
RF Lambert - 1958 - search.proquest.com
REDUCTION CP ORGANIC COMPOUNDS WITH LITHIUM IN AMINE SOLVENTS A Thesis Submitted to the Faculty of Purdue University by Rogers F Page 1 REDUCTION CP …
Number of citations: 2 search.proquest.com
RL Johnson, R Wiethe, W Stuart, P Hancock, A Newton - waters.com
Monomers are the low molecular weight building blocks used in the construction of combinatorial libraries. Confirmation of the identity and purity of these compounds, prior to using …
Number of citations: 0 www.waters.com
M Rahil, RM Ansari, C Prakash, SS Islam, A Dixit… - Scientific reports, 2022 - nature.com
Ruddlesden–Popper (RP) phase metal halide organo perovskites are being extensively studied due to their quasi-two dimensional (2D) nature which makes them an excellent material …
Number of citations: 25 www.nature.com
P Yao, Z Xu, S Yu, Q Wu, D Zhu - Advanced Synthesis & …, 2019 - Wiley Online Library
The morphinan skeleton is an important sub‐structure in many medicines such as dextromethorphan, and can be constructed from 1‐benzyl‐1,2,3,4,5,6,7,8‐octahydroisoquinoline (1‐…
Number of citations: 32 onlinelibrary.wiley.com
DG Billing, A Lemmerer - Acta Crystallographica Section C: Crystal …, 2006 - scripts.iucr.org
The title compound, (C8H16N)2[PbI4], crystallizes as an inorganic–organic hybrid perovskite, adopting the unusual 2ap × 2ap superstructure. As such, the structure consists of two-…
Number of citations: 39 scripts.iucr.org

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